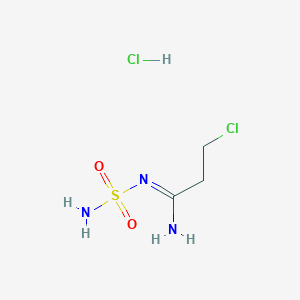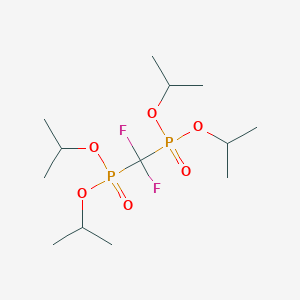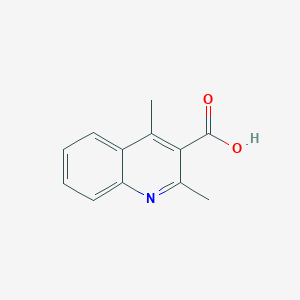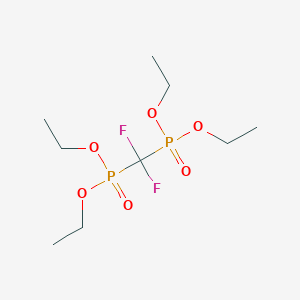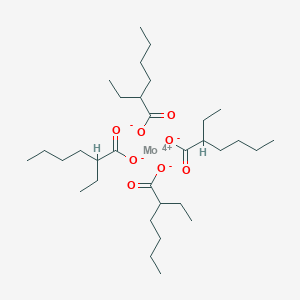
Molybdenum(4+) tetrakis(2-ethylhexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum(4+) tetrakis(2-ethylhexanoate) is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including catalysis, materials science, and biochemistry. This compound is a molybdenum complex that is synthesized through a straightforward process using 2-ethylhexanoic acid and molybdenum trioxide.
Applications De Recherche Scientifique
Molybdenum(4+) tetrakis(2-ethylhexanoate) has been extensively studied for its catalytic properties. It has been shown to be an effective catalyst in various reactions, including olefin metathesis, alkene epoxidation, and oxidation of alcohols. The compound has also been explored for its potential applications in materials science, including the synthesis of thin films and nanoparticles.
Mécanisme D'action
The mechanism of action of molybdenum(4+) tetrakis(2-ethylhexanoate) as a catalyst is complex and depends on the specific reaction being catalyzed. In general, the compound acts as a Lewis acid, which can coordinate with the substrate and activate it towards the reaction. The molybdenum center can also undergo redox reactions, which can facilitate the transfer of electrons during the reaction.
Effets Biochimiques Et Physiologiques
Molybdenum(4+) tetrakis(2-ethylhexanoate) has not been extensively studied for its biochemical and physiological effects. However, molybdenum is an essential trace element that is required for the activity of various enzymes, including xanthine oxidase and aldehyde oxidase. Therefore, it is possible that molybdenum(4+) tetrakis(2-ethylhexanoate) may have some biochemical and physiological effects, although further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of molybdenum(4+) tetrakis(2-ethylhexanoate) is its high catalytic activity and selectivity. The compound can be used in small quantities, which makes it cost-effective for large-scale reactions. Additionally, the compound is stable and can be stored for long periods without significant degradation.
One of the limitations of molybdenum(4+) tetrakis(2-ethylhexanoate) is its sensitivity to air and moisture. The compound must be handled in an inert atmosphere, and care must be taken to prevent exposure to air and moisture during storage and handling.
Orientations Futures
There are several future directions for the study of molybdenum(4+) tetrakis(2-ethylhexanoate). One area of interest is the development of new catalytic applications for the compound. Additionally, the compound's potential as a material for thin films and nanoparticles could be explored further. Finally, more research is needed to understand the biochemical and physiological effects of molybdenum(4+) tetrakis(2-ethylhexanoate) and its potential as a therapeutic agent.
In conclusion, molybdenum(4+) tetrakis(2-ethylhexanoate) is a promising compound with potential applications in catalysis, materials science, and biochemistry. The compound's synthesis method is straightforward, and it can be obtained in high yields and purity. The mechanism of action of the compound is complex, and further research is needed to understand its biochemical and physiological effects fully. Despite its limitations, molybdenum(4+) tetrakis(2-ethylhexanoate) is a valuable compound for laboratory experiments and has significant potential for future research.
Méthodes De Synthèse
Molybdenum(4+) tetrakis(2-ethylhexanoate) is synthesized through a simple reaction between 2-ethylhexanoic acid and molybdenum trioxide. The reaction is carried out in an inert atmosphere, and the product is obtained through a series of purification steps. The synthesis method is well-established, and the compound can be obtained in high yields and purity.
Propriétés
Numéro CAS |
106414-11-3 |
|---|---|
Nom du produit |
Molybdenum(4+) tetrakis(2-ethylhexanoate) |
Formule moléculaire |
C32H60MoO8 |
Poids moléculaire |
668.8 g/mol |
Nom IUPAC |
2-ethylhexanoate;molybdenum(4+) |
InChI |
InChI=1S/4C8H16O2.Mo/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4 |
Clé InChI |
YKJSOAKPHMIDLP-UHFFFAOYSA-J |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4] |
Synonymes |
Molybdenum octanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



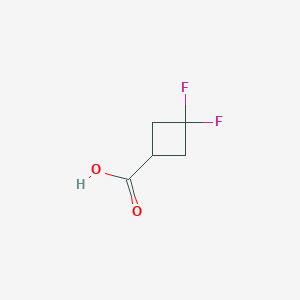
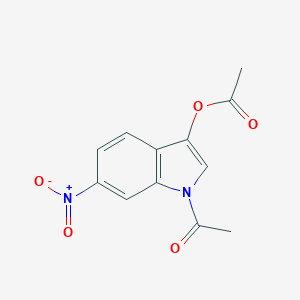
![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)
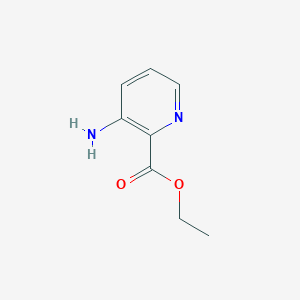
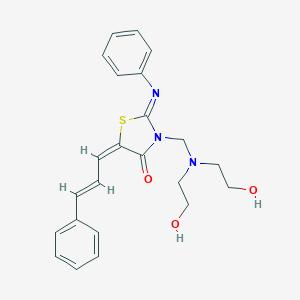
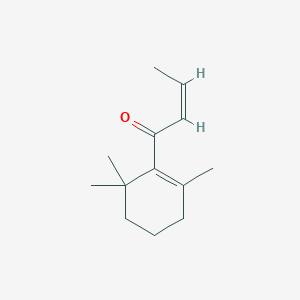

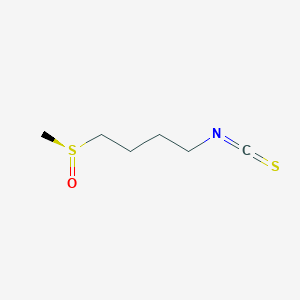
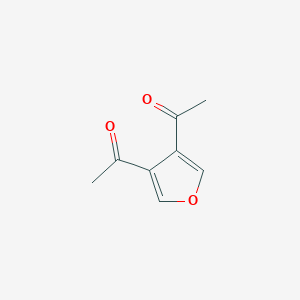
![[5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate](/img/structure/B28027.png)
